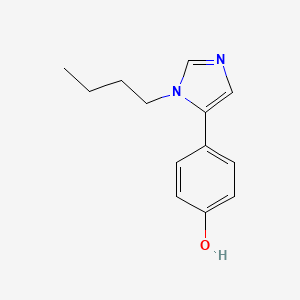

4-(1-Butyl-1H-imidazol-5-yl)phenol

Description

Significance of Imidazole (B134444) and Phenol (B47542) Moieties in Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in nature and medicinal chemistry. mdpi.com It is a core component of essential biomolecules such as the amino acid histidine, purines in DNA, and the neurotransmitter histamine. mdpi.com The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to participate in a variety of chemical interactions, including hydrogen bonding and metal coordination. mdpi.com This versatility makes it a "privileged scaffold" in drug design, with numerous imidazole-containing drugs on the market for treating a range of conditions. nih.gov

The phenol group, a hydroxyl group attached to an aromatic ring, is another critical functional group in organic and medicinal chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by other substituents on the aromatic ring. Phenolic compounds are widespread in nature, exhibiting a broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. In drug molecules, the phenol moiety can play a crucial role in receptor binding and metabolic processes.

The fusion of these two important pharmacophores in an imidazole-phenol hybrid creates a molecule with a rich chemical topology, offering multiple points for interaction with biological targets or for further chemical modification.

Historical Context of Imidazole-Phenol Hybrid Compound Investigations

The synthesis of imidazole derivatives dates back to the 19th century. However, the deliberate and systematic investigation of imidazole-phenol hybrids is a more recent development, driven by the increasing demand for novel compounds in various fields of research. Early synthetic methods often involved multi-step procedures with harsh reaction conditions.

Modern synthetic organic chemistry has provided more efficient routes to these hybrid molecules. Multi-component reactions, where three or more reactants combine in a single step to form a complex product, have proven to be a powerful tool for generating libraries of substituted imidazoles. Additionally, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have enabled the direct formation of the N-aryl bond between the imidazole and phenol moieties, often with high yields and functional group tolerance. nih.govresearchgate.net A notable example is the synthesis of 4-(imidazol-1-yl)phenol (B155665), a structurally related compound, via an Ullmann reaction followed by demethylation. google.com

Scope and Research Trajectory for 4-(1-Butyl-1H-imidazol-5-yl)phenol

While the broader class of imidazole-phenol hybrids has been the subject of considerable research, the specific compound This compound remains a relatively unexplored entity in the public scientific literature. Based on the known properties of its constituent moieties and related compounds, a number of promising research trajectories can be envisioned.

Future research on this compound would likely focus on several key areas:

Development of efficient and scalable synthetic routes: While plausible synthetic pathways can be proposed based on existing literature, optimizing reaction conditions to achieve high yields and purity will be a crucial first step.

Thorough physicochemical characterization: Detailed analysis of its structural, electronic, and spectroscopic properties will provide a fundamental understanding of the molecule.

Exploration of its biological activities: Screening for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could reveal potential therapeutic applications. For instance, a study on 2-(2-butyl-4-chloro-1H-imidazol-5-yl)-4H-chromen-4-one derivatives suggests that the butyl-imidazole scaffold can be a component of biologically active molecules. researchgate.net

Investigation as a chemical probe or ligand: The ability of the imidazole and phenol groups to coordinate with metal ions or participate in hydrogen bonding makes it a candidate for use as a chemical sensor or as a ligand in catalysis.

Structure

3D Structure

Properties

CAS No. |

74730-71-5 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

4-(3-butylimidazol-4-yl)phenol |

InChI |

InChI=1S/C13H16N2O/c1-2-3-8-15-10-14-9-13(15)11-4-6-12(16)7-5-11/h4-7,9-10,16H,2-3,8H2,1H3 |

InChI Key |

GHIZUGWVFGHXJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC=C1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Butyl 1h Imidazol 5 Yl Phenol and Analogues

Direct Synthesis Strategies

Direct synthesis focuses on the primary construction of the molecule, either by forming the bond between the imidazole (B134444) and phenol (B47542) rings or by revealing the phenolic hydroxyl group from a protected precursor.

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a foundational method for forming aryl-aryl or aryl-heteroaryl bonds. iitk.ac.inbyjus.comchem-station.com In the context of synthesizing imidazole-phenol compounds, this reaction can be applied to form either the C-N bond between the phenol's aromatic ring and the imidazole's nitrogen or the C-C bond between the two rings.

A modern and efficient two-step approach is often preferred to circumvent issues associated with single-step reactions. The initial step involves the Ullmann coupling of an aryl halide, such as p-bromoanisole, with imidazole. This reaction is catalyzed by copper species like CuO or CuI. The choice of base and solvent is critical, with cesium carbonate being a more effective base than potassium or sodium carbonates, and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) providing better solubility and reaction rates than DMF or DMSO. This step yields an intermediate, 1-(4-methoxyphenyl)-1H-imidazole, which is then subjected to demethylation.

Initial one-step Ullmann reactions between p-bromophenol and imidazole were found to be less efficient. These methods, while providing moderate yields, were hampered by significant drawbacks, including the presence of residual copper catalyst that colored the final product and difficulties in purification due to hydrogen bonding between the product and water. These challenges made the one-step process less viable for large-scale industrial production.

| Parameter | Optimal Range/Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | CuO or CuI (5–10 mol%) | Higher loading reduces reaction time but increases risk of residual copper. |

| Base | Cs₂CO₃ > K₂CO₃ > Na₂CO₃ | Stronger bases enhance the nucleophilicity of imidazole. |

| Solvent | NMP > DMF > DMSO | NMP improves the solubility of reactants and intermediates. |

| Temperature | 110–140°C | Accelerates the activation of the aryl halide. |

| Time | 6–15 hours | Ensures the reaction proceeds to completion. |

Demethylation is a crucial final step in syntheses that utilize a methoxy-protected phenol. This chemical reaction involves the cleavage of the methyl group from the methoxy (B1213986) ether to reveal the free hydroxyl group of the phenol. nih.govnih.gov

A widely used and effective reagent for this transformation is boron tribromide (BBr₃). nih.gov The demethylation of the intermediate, 1-(4-methoxyphenyl)-1H-imidazole, is typically performed by treating it with BBr₃ under inert atmospheric conditions and at low temperatures (e.g., -10°C to 5°C) to control the reaction's exothermicity. The use of 1.5 to 3.0 equivalents of BBr₃ ensures the complete removal of the methyl group.

Other reagents can also be employed for demethylation, including strong acids like hydrogen bromide (HBr) and Lewis acids such as aluminum chloride (AlCl₃). nih.govresearchgate.net For instance, 4-(3-methoxyphenoxy) benzoic acid has been successfully demethylated to its corresponding phenol by refluxing with 48% HBr in acetic acid. nih.gov The choice of demethylating agent can depend on the specific substrate and the presence of other functional groups in the molecule. researchgate.netgoogle.com

| Parameter | Optimal Range/Condition | Function |

|---|---|---|

| BBr₃ Equivalents | 1.5–3.0 | Ensures complete demethylation. |

| Temperature | -10°C to 5°C | Controls the reaction's exothermicity. |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides an inert reaction medium. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of BBr₃ with atmospheric moisture. |

Derivatization and Functionalization Strategies of Imidazole-Phenol Systems

These strategies involve modifying a pre-formed imidazole or phenol-imidazole scaffold to create more complex analogues.

Imidazole carbaldehydes are versatile building blocks for creating a wide range of derivatives. dergipark.org.trresearchgate.net These compounds can undergo condensation reactions where the aldehyde group reacts with other molecules to form larger, more complex structures. researchgate.netnih.govnih.gov

For example, a one-pot reaction can be used to synthesize 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles. This involves the condensation of a 3-formylchromone (an aldehyde), benzil, and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid. nih.gov Similarly, various substituted imidazole derivatives can be synthesized through the condensation of aldehydes, benzil, and ammonium acetate. researchgate.netnih.gov The reactivity of the carbaldehyde group on the imidazole ring allows for its conversion into other heterocyclic systems, such as benzoxazoles and benzothiazoles, through multi-step reaction sequences. dergipark.org.tr

The synthesis of hybrid molecules incorporating both imidazole and chromone (B188151) moieties often involves cyclization reactions. nih.govresearchgate.net For instance, a series of hybrid styrylchromones containing imidazole and chromone nuclei can be synthesized. These molecules can then undergo further transformation, such as a Diels-Alder cycloaddition reaction, to form more complex tricyclic systems. nih.gov The synthesis of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles is achieved through a condensation reaction that results in the formation of the imidazole ring attached to the chromone core. nih.gov These synthetic pathways highlight the methods available to fuse imidazole-phenol systems with other heterocyclic structures like chromones, leading to diverse and complex chemical entities.

| Reactants | Conditions | Product |

|---|---|---|

| Substituted 3-formylchromones (1a-h) | Glacial acetic acid, 110 °C, N₂ atmosphere | 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles (4a-h) |

| Benzil (2) | ||

| Ammonium acetate (3) |

The imidazole ring is susceptible to nucleophilic substitution, which provides a pathway for its functionalization. urfu.ruresearchgate.net The reactivity of the different positions on the ring varies. The C2 position is generally the most susceptible to attack by nucleophiles, particularly when electron-withdrawing groups are attached to the ring. nih.govyoutube.com

The nitrogen atoms of the imidazole ring are also nucleophilic and can readily react with electrophiles like alkyl halides in N-alkylation reactions. researchgate.netyoutube.com To achieve substitution at a carbon atom, particularly the C2 carbon, it is often necessary to first protect or alkylate the nitrogen atoms, forming an imidazolium (B1220033) salt. This increases the acidity of the C-H bonds, allowing for deprotonation and subsequent reaction with a nucleophile. researchgate.net An example of nucleophilic substitution on the imidazole ring is the reaction of a pentafluorinated 2H-imidazole with thiophenol, where a fluorine atom is displaced by the sulfur nucleophile. urfu.ru

Hybrid Compound Synthesis Featuring Thiazole-Imidazole-Phenol Motifs

The strategic combination of distinct heterocyclic pharmacophores into a single molecular framework, known as molecular hybridization, is a powerful approach in drug discovery. nih.govacs.org This strategy aims to create synergistic effects, enhance biological activity, and potentially reduce drug resistance. nih.gov The fusion of thiazole, imidazole, and phenol moieties results in hybrid structures with diverse pharmacological potential. nih.govacs.org

A common strategy for synthesizing thiazole-linked hybrids is the Hantzsch-thiazole synthesis, which is a (3 + 2) heterocyclization reaction. nih.govacs.org For instance, the synthesis of 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl) thiazoles was achieved by reacting a pyrazole-1-carbothioamide intermediate with phenacyl bromide in ethanol (B145695), using DMF as a catalyst under reflux conditions. nih.gov This general approach can be adapted to create thiazole-imidazole hybrids by utilizing an appropriately substituted imidazole precursor.

The synthesis of hybrid molecules containing an imidazole-1,3,4-thiadiazole core has also been reported. nih.gov This multi-step process involves creating a thiosemicarbazide (B42300) from an imidazole-containing intermediate, followed by cyclization to form the 1,3,4-thiadiazole (B1197879) ring. nih.gov The resulting hybrid structure combines the features of both heterocyclic systems.

Table 1: Examples of Hybrid Heterocyclic Synthesis Reactions

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Phenacyl bromide | Ethanol, DMF, Reflux (5h) | Thiazolyl-Pyrazoline Hybrid | nih.gov |

| Imidazole intermediate, Hydrazides | Et3N, CS2; ClCO2Et; EtOH, Reflux | Imidazole-1,3,4-thiadiazole Hybrid | nih.gov |

Green Chemistry Principles in Imidazole-Phenol Synthesis

Modern organic synthesis places increasing emphasis on environmentally sustainable methods, often referred to as green chemistry. researchgate.net This approach seeks to design chemical processes that minimize the use and generation of hazardous substances. researchgate.netwjbphs.com For the synthesis of imidazole derivatives, several green strategies have been successfully implemented, offering advantages over traditional methods that often require harsh conditions, long reaction times, and excess organic solvents. ijpsr.comasianpubs.org

Key green chemistry approaches applicable to imidazole-phenol synthesis include:

Solvent-Free Reactions: Conducting reactions without a solvent medium can lead to high efficiency, easier separation and purification, and a significant reduction in waste. asianpubs.org One-pot methods under solvent-free conditions have been developed for imidazole derivatives, demonstrating high yields and mild reaction conditions. asianpubs.org

Use of Green Solvents: When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and inexpensive nature. wjbphs.comijpsr.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netwjbphs.com This technique has been used for the synthesis of 2,4,5-trisubstituted imidazoles. ijpsr.com

Use of Recyclable Catalysts: Heterogeneous catalysts, such as PEG-SOCl, are advantageous as they can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. ijpsr.com

Table 2: Comparison of Conventional vs. Green Synthesis of Triphenyl Imidazole

| Method | Yield | Key Features | Reference |

| Conventional/Traditional | 69.60% | Standard reaction conditions | researchgate.netwjbphs.com |

| Green Chemistry (Microwave-assisted) | 90.90% | Use of green solvent (water), faster, higher yield | researchgate.netwjbphs.com |

The application of these principles not only makes the synthesis of imidazole-phenols more environmentally friendly but can also improve efficiency and yield. wjbphs.com

Regioselective Synthesis and Isomer Control Considerations

The synthesis of substituted imidazoles, such as 4-(1-Butyl-1H-imidazol-5-yl)phenol, presents a significant challenge in controlling regioselectivity. The unsymmetrical nature of the imidazole ring means that substitution reactions can lead to multiple isomers. For N-substituted imidazoles, alkylation can occur at different nitrogen atoms, and for C-substituted imidazoles, the substituents can add to various positions on the carbon backbone.

Controlling the formation of the desired regioisomer is crucial. Several factors can influence the outcome of the reaction:

Reaction Conditions: The choice of acid or base can direct the position of substitution. For example, in the alkylation of nitroimidazoles, neutral or acidic conditions tend to favor alkylation at the nitrogen atom closest to the nitro group, while alkaline conditions can favor the other isomer. youtube.com

Catalysts: Transition metal catalysts, particularly copper salts, are often used for the arylation of imidazoles at the nitrogen atom. youtube.com

Protecting Groups: Temporarily protecting one position on the imidazole ring can force a reaction to occur at a different, specific site. youtube.com

Divergent Synthesis: It is possible to design synthetic pathways that, starting from a common intermediate, diverge to selectively form different regioisomers. This has been demonstrated in the synthesis of isomeric imidazolospiroketones. acs.org

The classic Debus-Radziszewski imidazole synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), is a foundational method for creating the imidazole core. wikipedia.org Modifications of this reaction using a primary amine instead of ammonia can yield N-substituted imidazoles. wikipedia.org However, to achieve a specific substitution pattern like that in this compound, more advanced and regioselective strategies are necessary. For instance, the Ullmann reaction has been used to synthesize 4-(imidazol-1-yl)phenol (B155665) from p-bromophenol and imidazole, though this method can present challenges with catalyst residues and product purification. google.com The development of highly efficient and regioselective methods remains a key objective in this field. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 4 1 Butyl 1h Imidazol 5 Yl Phenol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(1-Butyl-1H-imidazol-5-yl)phenol is expected to show distinct signals corresponding to the protons of the butyl group, the imidazole (B134444) ring, and the phenol (B47542) ring.

Butyl Group Protons : The n-butyl group attached to the imidazole nitrogen would give rise to four distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂-) are expected to appear as a triplet at approximately 4.0-4.2 ppm. The subsequent methylene protons (-CH₂-CH₂-) would likely resonate as a multiplet around 1.7-1.9 ppm, followed by the next methylene group (-CH₂-CH₃) as a multiplet at about 1.3-1.5 ppm. The terminal methyl protons (-CH₃) would appear as a triplet in the upfield region, around 0.9-1.0 ppm. nih.govchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Imidazole Ring Protons : The imidazole ring contains two protons. The proton at the C2 position is anticipated to be the most deshielded, appearing as a singlet around 7.5-7.7 ppm. nih.govchemicalbook.com The proton at the C4 position would also be a singlet, expected to appear in the range of 7.0-7.2 ppm.

Phenol Ring Protons : The protons on the para-substituted phenol ring will form an AA'BB' system, appearing as two distinct doublets. The two protons ortho to the hydroxyl group (H-3' and H-5') are expected to resonate at approximately 6.8-7.0 ppm, while the two protons meta to the hydroxyl group (H-2' and H-6') would appear further downfield at around 7.2-7.4 ppm due to their proximity to the imidazole ring.

Phenolic Proton : The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration, but it can be expected in the region of 5.0-9.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Butyl: -CH₃ | 0.9 - 1.0 | Triplet (t) |

| Butyl: -CH₂-CH₃ | 1.3 - 1.5 | Multiplet (m) |

| Butyl: N-CH₂-CH₂- | 1.7 - 1.9 | Multiplet (m) |

| Butyl: N-CH₂- | 4.0 - 4.2 | Triplet (t) |

| Phenolic -OH | 5.0 - 9.5 | Broad Singlet (br s) |

| Phenol Ring: H-3', H-5' | 6.8 - 7.0 | Doublet (d) |

| Imidazole Ring: H-4 | 7.0 - 7.2 | Singlet (s) |

| Phenol Ring: H-2', H-6' | 7.2 - 7.4 | Doublet (d) |

| Imidazole Ring: H-2 | 7.5 - 7.7 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 13 distinct carbon signals are expected (4 for the butyl group, 3 for the imidazole ring, and 6 for the phenol ring).

Butyl Group Carbons : The carbons of the butyl chain are expected in the upfield region. The terminal methyl carbon (-CH₃) would be around 13-14 ppm, followed by the adjacent methylene (-CH₂-) at approximately 19-21 ppm, the next methylene at 31-33 ppm, and the N-alkylated methylene carbon (N-CH₂) at 48-50 ppm.

Imidazole Ring Carbons : The C2 carbon is typically the most downfield among imidazole carbons, predicted around 135-138 ppm. The C4 and C5 carbons would be significantly influenced by their substituents. The C4 carbon is expected around 115-120 ppm, while the C5 carbon, attached to the phenol ring, would be further downfield.

Phenol Ring Carbons : The carbon bearing the hydroxyl group (C-4') is the most downfield in the phenol ring, expected at 155-158 ppm. The carbon attached to the imidazole ring (C-1') would appear around 128-132 ppm. The remaining carbons (C-2', C-6' and C-3', C-5') would resonate at approximately 129-131 ppm and 115-117 ppm, respectively. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl: -CH₃ | 13 - 14 |

| Butyl: -CH₂-CH₃ | 19 - 21 |

| Butyl: -CH₂-CH₂-N | 31 - 33 |

| Butyl: N-CH₂- | 48 - 50 |

| Phenol Ring: C-3', C-5' | 115 - 117 |

| Imidazole Ring: C-4 | 115 - 120 |

| Phenol Ring: C-1' | 128 - 132 |

| Phenol Ring: C-2', C-6' | 129 - 131 |

| Imidazole Ring: C-2 | 135 - 138 |

| Imidazole Ring: C-5 | 138 - 142 |

| Phenol Ring: C-4' (-OH) | 155 - 158 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. Key correlations would include those between adjacent protons in the butyl chain (e.g., N-CH₂ with -CH₂-CH₂-) and between adjacent protons on the phenol ring (H-2'/H-6' with H-3'/H-5').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the signal at ~4.1 ppm to the N-CH₂ carbon at ~49 ppm).

Correlations from the N-CH₂ protons of the butyl group to the C2 and C4 carbons of the imidazole ring.

Correlations from the imidazole H-4 proton to the C2, C5, and C1' carbons.

Correlations from the phenolic H-2'/H-6' protons to the C4' and C5 carbons, confirming the link between the two rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and their bonding environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic vibrational modes of the molecule's functional groups.

O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. nih.govnist.gov

C-H Stretches : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3150 cm⁻¹). researchgate.net Aliphatic C-H stretching vibrations from the butyl group would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretches : The stretching vibrations of the C=C bonds in the phenol ring and the C=N and C=C bonds in the imidazole ring are expected in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretch : The phenolic C-O stretching vibration should produce a strong band in the 1200-1260 cm⁻¹ region.

Table 3: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 | O-H Stretch (broad) | Phenolic -OH |

| 3030 - 3150 | C-H Stretch | Aromatic (Phenol, Imidazole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl) |

| 1450 - 1620 | C=C and C=N Stretch | Aromatic & Imidazole Rings |

| 1200 - 1260 | C-O Stretch | Phenolic C-O |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations.

Ring Breathing Modes : Strong, sharp signals corresponding to the symmetric ring breathing vibrations of the phenol and imidazole rings are expected in the fingerprint region (800-1400 cm⁻¹). These are often characteristic of the substitution pattern.

C-H Stretches : Aromatic and aliphatic C-H stretching regions (2800-3100 cm⁻¹) would also be present and can be intense.

Butyl Chain Conformation : Specific Raman bands, often found in the 600-650 cm⁻¹ region, can sometimes give insight into the conformational isomers (gauche vs. trans) of the alkyl chain, as seen in studies of butyl-imidazolium ionic liquids. nist.gov

The combination of these advanced spectroscopic techniques would allow for an unambiguous structural determination and a detailed understanding of the electronic and conformational properties of this compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption spectra for this compound were found in the reviewed literature. This analysis would typically involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light to identify the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions within the molecule, often π→π* and n→π* transitions in conjugated systems like the imidazole and phenol rings.

Time-Dependent Density Functional Theory (TD-DFT) in UV-Vis Interpretation

In the absence of experimental UV-Vis data, a theoretical analysis using Time-Dependent Density Functional Theory (TD-DFT) could not be performed or referenced. TD-DFT is a computational method used to predict the electronic absorption spectra of molecules. This calculation helps in assigning the observed experimental absorption bands to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing insight into the electronic structure of the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry or high-resolution mass spectrometry data for this compound are not available in the public domain. This analysis is crucial for confirming the molecular weight of the compound. HRMS, in particular, provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule by distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer valuable information about the compound's structure.

Advanced Crystallographic Data Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

As no single-crystal X-ray diffraction data exists for this compound, a Hirshfeld surface analysis cannot be conducted. This analysis is performed using crystallographic information files (CIFs) generated from SC-XRD data. Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions within a crystal lattice. The associated 2D fingerprint plots break down these interactions, showing the proportion of different types of atomic contacts (e.g., H···H, C···H, O···H), which are essential for understanding the crystal packing and stability.

Analysis of Asymmetric Unit and Crystal Packing

Following a comprehensive search of scientific literature and crystallographic databases, detailed information regarding the crystal structure, asymmetric unit, and crystal packing of the specific compound this compound could not be located.

The available research primarily focuses on related but structurally distinct imidazole derivatives. For instance, detailed crystallographic studies have been conducted on compounds such as 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. derpharmachemica.comderpharmachemica.com These studies reveal specific details about their crystal systems, space groups, and the intermolecular forces that govern their crystal packing. derpharmachemica.comderpharmachemica.com For example, the crystal structure of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol is stabilized by C-H···N and O-H···N hydrogen bonding interactions, as well as C-H···π interactions. derpharmachemica.comderpharmachemica.com

Similarly, research on other imidazole derivatives, like 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol and 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, provides insights into their unique crystal structures, including the formation of inversion dimers and various intermolecular interactions. iucr.orgresearchgate.net

However, this body of research does not include the specific crystallographic data for this compound. Therefore, a detailed analysis of its asymmetric unit and crystal packing cannot be provided at this time.

Scientific Data Unvailable for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research detailing the supramolecular architecture and non-covalent interactions of the chemical compound This compound .

Efforts to locate crystallographic, spectroscopic, or computational studies on this specific molecule have been unsuccessful. As a result, the specific data required to elaborate on its hydrogen bonding networks, including O-H⋯N (Phenol-Imidazole) and C-H⋯N interactions, as well as potential water-bridged hydrogen bonds in hydrated forms, could not be found. Similarly, information regarding its π-electronic interactions, such as π-π stacking and C-H⋯π interactions, is absent from the reviewed literature.

While research exists for other structurally related imidazole-phenol derivatives, the strict focus of the inquiry on "this compound" prevents the extrapolation of data from those compounds. The scientific community has not, to date, published the specific analyses needed to construct a detailed article on the supramolecular chemistry of this particular compound.

Therefore, the requested article, with its detailed outline on the non-covalent interactions of this compound, cannot be generated at this time due to the absence of foundational scientific research on the subject.

Supramolecular Architectures and Non Covalent Interactions of Imidazole Phenol Derivatives

Self-Assembly Processes and Dimeric Formations

The self-assembly of imidazole-phenol derivatives is often dominated by strong and directional hydrogen bonds. The most prominent of these is the interaction between the acidic hydroxyl group (-OH) of the phenol (B47542) and the basic nitrogen atom of the imidazole (B134444) ring (O-H⋯N). This interaction is a powerful driver for the formation of predictable supramolecular structures.

Research on analogous imidazole-derived Schiff base compounds reveals a common and stable self-assembly motif: the formation of a dimeric structure. In these cases, two molecules are linked by a pair of complementary O-H⋯N hydrogen bonds, creating a robust 16-membered hydrogen-bonded ring. This dimeric formation is a highly favorable process, with Density Functional Theory (DFT) calculations showing that these hydrogen-bonded supramolecular structures can be significantly lower in energy—by approximately 101 kJ mol⁻¹—than the non-interacting monomers. Evidence from ¹H NMR titrations further suggests that such dimeric species are stable and present even in solution.

Table 1: Hydrogen Bond Parameters in Dimeric Imidazole-Phenol Analogues

| Interacting Atoms | Bond Length (D⋯A) in Å |

|---|---|

| O-H⋯N | 2.662(1) |

| O-H⋯N | 2.688(1) |

Data derived from studies on analogous imidazole-derived Schiff base compounds.

This strong tendency to form dimers is a cornerstone of the self-assembly process for molecules like 4-(1-Butyl-1H-imidazol-5-yl)phenol, providing a foundational building block for more extended supramolecular architectures. The crystal structure of 1-n-butyl-3-methylimidazolium tetraphenylborate (B1193919) further highlights the importance of such directed interactions, where C-H⋯π forces between the imidazolium (B1220033) cation and the anion dictate the solid-state packing. researchgate.net

Conformational Analysis and Molecular Flexibility in Supramolecular Contexts

The molecular structure of this compound possesses significant conformational flexibility, which plays a crucial role in its ability to form various supramolecular assemblies. This flexibility arises from two primary sources: the rotational freedom of the n-butyl chain and the variable dihedral angle between the planes of the imidazole and phenol rings.

Butyl Chain Flexibility : The single bonds within the n-butyl group can rotate freely, allowing this "tether" to adopt numerous conformations. This flexibility enables the molecule to orient itself favorably to maximize stabilizing intermolecular interactions, similar to how flexible linkers in other bis-imidazole systems can lead to different molecular geometries, such as C-like or stretched I-like shapes.

Ring-to-Ring Orientation : The dihedral angle between the imidazole and phenol rings is another critical parameter. Studies on similar structures show that this angle can vary. For example, in some imidazole-derived Schiff bases, the rings can be nearly co-planar, while in others, they adopt a significantly more twisted orientation. researchgate.net The barrier to this rotation is often relatively low, allowing the molecule to adapt its conformation within a crystal lattice to accommodate packing forces and optimize hydrogen bonding.

Table 2: Conformational Parameters in Imidazole-Phenol Analogues

| Parameter | Value |

|---|---|

| Lowest Energy Dihedral Angle | 22.3° - 25.3° |

| Rotational Energy Barrier | ~7.97 kJ mol⁻¹ |

Data from DFT calculations on analogous imidazole-derived Schiff base compounds.

This inherent molecular flexibility is not a sign of disorder but rather a key attribute that allows the molecule to participate in diverse and adaptable supramolecular architectures.

Competing Intermolecular Interactions in Self-Assembly

The final supramolecular structure of this compound in the solid state is not determined by a single interaction but by a delicate balance of competing forces. While the phenol⋯imidazole (O-H⋯N) hydrogen bond is a primary and powerful interaction, other weaker, non-covalent forces are also at play and can collectively influence the outcome.

Key competing interactions include:

Phenol⋯Phenol Interactions : In environments where the primary phenol⋯imidazole bond formation is sterically hindered or saturated, phenol groups may interact with each other through O-H⋯O hydrogen bonds, forming alternative homodimers.

π-π Stacking : The aromatic phenol and imidazole rings can engage in π-π stacking interactions, which contribute to the cohesive energy of the crystal.

C-H⋯π Interactions : As observed in related imidazolium salts, the hydrogen atoms on the butyl chain or the imidazole ring can interact with the π-face of a neighboring phenol ring. researchgate.net

The interplay between these forces is critical. For instance, research on a complex bis-imidazole system showed that the competition between phenol⋯imidazole and phenol⋯phenol interactions could lead to significant structural changes, such as domain expansion, resulting in a more complex, interpenetrated structure. The dominance of one interaction over another (e.g., imidazolium⋯phenolate (B1203915) interactions in salts) can dictate the entire geometry of the molecular assembly. Therefore, predicting the final architecture requires a comprehensive understanding of this hierarchy of competing non-covalent interactions.

Coordination Chemistry and Metal Complexation of 4 1 Butyl 1h Imidazol 5 Yl Phenol Ligands

Imidazole-Phenol Moiety as a Versatile Ligand System

The imidazole-phenol moiety is a highly adaptable ligand system in coordination chemistry. rsc.orgajol.info This versatility stems from the presence of two key donor atoms: the imine nitrogen of the imidazole (B134444) ring and the oxygen of the phenolic group. wikipedia.org The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, primarily coordinates to metal ions through its basic imine nitrogen. ajol.infowikipedia.org Classified as a pure sigma-donor ligand, its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org

The phenolic group, on the other hand, can coordinate to a metal center in its protonated or deprotonated (phenoxide) form. The deprotonated phenoxide is a strong donor, and the combination with the imidazole nitrogen creates a stable bidentate chelate. This chelation enhances the stability of the resulting metal complexes. The electronic properties of the imidazole-phenol ligand can be readily tuned by introducing various substituents onto either the imidazole or the phenol (B47542) ring. This modification allows for fine-control over the steric and electronic environment around the metal center, influencing the coordination geometry, redox potentials, and reactivity of the complex. rsc.org

Furthermore, the imidazole-phenol framework can support the formation of stable phenoxyl radicals through one-electron oxidation. rsc.org The presence of bulky substituents on the phenol ring can prevent radical coupling reactions, leading to stable radical-containing complexes. rsc.org This ability to stabilize radical species is of significant interest in mimicking the active sites of metalloenzymes like galactose oxidase. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(1-Butyl-1H-imidazol-5-yl)phenol and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

A range of transition metal complexes incorporating imidazole-phenol type ligands have been synthesized and studied. nih.govresearchgate.netnih.govresearchgate.net The synthesis generally involves reacting the ligand with a metal(II) salt, such as a chloride or sulfate, in a solvent like ethanol (B145695) or methanol. nih.govnih.gov The resulting complexes can have varying stoichiometries, often with a 1:1 or 1:2 metal-to-ligand ratio, and may include coordinated solvent molecules or counter-ions to satisfy the metal's coordination sphere. nih.gov

Characterization techniques commonly employed include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (imidazole) and C-O (phenol) bonds. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), NMR helps to elucidate the structure of the complex in solution. nih.govajol.info

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Co(II), Cu(II), Ni(II), Mn(II)), which provides insight into the number of unpaired electrons and the geometry of the metal center. nih.gov

The table below summarizes some representative transition metal complexes with imidazole-based ligands and their characterization data.

| Metal Ion | Ligand Type | Coordination Geometry | Key Characterization Techniques | Reference |

| Zn(II) | Imidazole-phenol | Tetrahedral/Octahedral | IR, UV-Vis, NMR, X-ray | rsc.orgajol.infoiucr.org |

| Co(II) | Imidazole-based | Octahedral/Trigonal Bipyramidal | Magnetic Susceptibility, X-ray | nih.govnih.govresearchgate.net |

| Cu(II) | Imidazole-phenol | Square Planar/Octahedral | IR, UV-Vis, EPR, X-ray | rsc.orgnih.gov |

| Ni(II) | Imidazole-based | Octahedral | Magnetic Susceptibility, X-ray | wikipedia.orgnih.gov |

| Mn(II) | Schiff base | Octahedral | Magnetic Susceptibility, EPR | researchgate.net |

This table is illustrative and based on findings for various imidazole-containing ligands, as specific data for this compound complexes may be limited in the provided search results.

Gold complexes, particularly those with N-heterocyclic carbene (NHC) ligands derived from imidazoles, have garnered significant attention. nih.gov The synthesis of gold(I) complexes often involves the reaction of an imidazolium (B1220033) salt with a gold(I) precursor, such as chlorido(dimethylsulfide)gold(I), in the presence of a base. nih.gov Gold(III) complexes can be prepared by oxidation of the corresponding gold(I) complexes or by direct reaction with a gold(III) salt. shu.ac.uknih.gov

These complexes are characterized by similar techniques as transition metal complexes, with particular emphasis on NMR spectroscopy (¹H, ¹³C) and X-ray crystallography to confirm their structures. nih.govnih.gov The stability of these complexes can be influenced by the nature of the other ligands and the oxidation state of the gold center. shu.ac.uknih.gov For instance, some gold(III) complexes can be reduced to their gold(I) counterparts in biological media. nih.gov

While the search results did not provide specific information on Rhenium(I) complexes with this compound, the synthesis of Rhenium(I) complexes with imidazole-based ligands is known. For example, complexes such as [Re(imidazole)₃(CO)₃]⁺ have been reported, indicating that imidazole and its derivatives can act as effective ligands for Rhenium(I). wikipedia.org The synthesis of such complexes typically involves the reaction of a rhenium carbonyl precursor with the imidazole ligand.

Coordination Modes and Geometries in Metal-Ligand Frameworks

The this compound ligand typically acts as a bidentate N,O-donor, coordinating to the metal center through the imidazole nitrogen and the phenolic oxygen. rsc.org This chelation forms a stable ring structure. The resulting coordination geometry around the metal ion is influenced by several factors, including the size and charge of the metal ion, the stoichiometry of the complex, and the steric bulk of the ligand. rsc.org

Common coordination geometries observed for metal complexes with imidazole-phenol type ligands include:

Tetrahedral: Often seen with Zn(II) complexes. wikipedia.org

Square Planar: Common for Cu(II) and other d⁸ metal ions. ajol.info

Octahedral: A frequent geometry for many transition metals, including Co(II), Ni(II), and Mn(II), often achieved by the coordination of two or three bidentate ligands or the inclusion of solvent molecules in the coordination sphere. wikipedia.orgnih.gov

Trigonal Bipyramidal: Observed in some five-coordinate complexes, for instance with Co(II). researchgate.net

In some cases, the imidazole-phenol ligand can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The specific coordination mode can be definitively determined by single-crystal X-ray diffraction analysis. iucr.org

Electronic Structure and Stability of Metal-Imidazole-Phenol Complexes

The electronic structure and stability of metal-imidazole-phenol complexes are intrinsically linked to the nature of the metal-ligand bonding. The imidazole ring acts as a good σ-donor, while the phenoxide group is a strong σ- and π-donor. wikipedia.org This combination of donor properties contributes to the formation of stable complexes.

The stability of these complexes is influenced by:

The Chelate Effect: The bidentate coordination of the imidazole-phenol ligand leads to the formation of a stable five- or six-membered chelate ring, which is entropically favored over the coordination of two monodentate ligands.

The Nature of the Metal Ion: The stability generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Electronic Effects of Substituents: The electronic properties of the complex can be modulated by substituents on the ligand framework. Electron-donating groups on the phenol or imidazole rings will increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the electronic structure of these complexes. acs.org DFT calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the metal-ligand bonding, complementing experimental data. acs.org

Role of Metal Coordination in Modulating Ligand Properties

A comprehensive review of available scientific literature and chemical databases did not yield specific research findings or data on the role of metal coordination in modulating the properties of the ligand this compound. Studies detailing the synthesis of its metal complexes and the subsequent changes in physicochemical, electronic, or biological properties have not been published in the sources accessed.

In the field of coordination chemistry, the complexation of an organic ligand with a metal ion is well-known to alter its properties in several ways. Generally, upon coordination, changes can be observed in the ligand's electronic structure, redox potential, spectroscopic characteristics (UV-Vis, fluorescence), and biological activity. For instance, the formation of a metal complex can enhance the antimicrobial or catalytic activity of a ligand. The geometry of the resulting complex, the nature of the metal-ligand bonding, and the type of metal ion all play a crucial role in determining the extent and nature of these modifications.

However, without specific experimental data for this compound, any discussion on the modulation of its properties upon metal complexation would be speculative. Detailed research, including the synthesis and characterization of its metal complexes, would be required to elucidate these effects. Such studies would involve comparing the properties of the free ligand with those of its corresponding metal complexes to provide quantitative insights.

Due to the absence of specific research data for this compound, no data tables on its complexation can be provided at this time.

Computational Chemistry and Molecular Modeling of 4 1 Butyl 1h Imidazol 5 Yl Phenol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of this size.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-(1-Butyl-1H-imidazol-5-yl)phenol, this would involve calculating the potential energy of various spatial arrangements of its atoms to find the lowest energy conformation.

The key areas of conformational flexibility in this molecule are the rotation around the single bond connecting the phenol (B47542) and imidazole (B134444) rings, and the various conformations of the butyl chain. A thorough conformational analysis would map the potential energy surface as these dihedral angles are varied, identifying local and global energy minima. The resulting optimized geometry provides the foundation for all subsequent property calculations. DFT calculations on similar benzimidazole (B57391) derivatives have been used to compare theoretically determined molecular structures with those obtained from solid-state experimental data. iucr.org

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. In this compound, the electron-rich phenol ring and the imidazole ring are expected to be the primary contributors to the HOMO.

LUMO: This orbital acts as an electron acceptor. The LUMO is likely distributed over the π-system of the imidazole and phenol rings.

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (E_gap) . A small energy gap generally signifies that a molecule is more reactive and can be easily polarized. rsc.orgnih.gov For related imidazole derivatives, this energy gap has been used to understand chemical reactivity and intermolecular charge transfer. DFT calculations would precisely quantify these energy levels and the resulting gap, providing insight into the molecule's kinetic stability and electronic transitions. nih.gov

Table 1: Illustrative Frontier Orbital Properties for Phenol-Imidazole Compounds

| Parameter | Typical Value Range (eV) | Significance |

| E_HOMO | -5.0 to -6.5 | Electron-donating ability |

| E_LUMO | -1.0 to -2.5 | Electron-accepting ability |

| E_gap (HOMO-LUMO) | 3.0 to 5.0 | Chemical reactivity and stability |

Note: These values are illustrative and based on typical DFT results for aromatic and heterocyclic compounds. Actual values for this compound would require specific calculation.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) associated with that vibration.

For this compound, key predicted vibrations would include:

O-H stretching of the phenolic hydroxyl group.

Aromatic C-H stretching from the phenol ring.

C=N and C=C stretching within the imidazole ring.

Aliphatic C-H stretching from the butyl group.

By comparing the computed spectrum with an experimentally obtained one, a detailed assignment of the spectral bands can be achieved. Theoretical studies on related benzimidazole and phenol compounds have demonstrated the accuracy of DFT in assigning vibrational modes. iucr.org

This analysis would involve calculating the total electronic energy of an isolated molecule (monomer) of this compound. Furthermore, the stability of a dimer, where two molecules are held together by non-covalent forces, can be investigated. The phenolic hydroxyl group and the nitrogen atoms of the imidazole ring are potential sites for hydrogen bonding, which would be a primary stabilizing interaction in a dimer. The binding energy of the dimer can be calculated by subtracting the energies of two isolated monomers from the energy of the optimized dimer. This provides a quantitative measure of the strength of the intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.

Red/Yellow Regions: These indicate negative electrostatic potential, corresponding to areas with high electron density. These are sites prone to electrophilic attack. For this compound, these regions would be expected around the phenolic oxygen and the nitrogen atoms of the imidazole ring. nih.govnih.gov

Blue Regions: These indicate positive electrostatic potential, corresponding to areas with low electron density (electron-poor). These are sites for nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group would be a prominent positive region. nih.gov

The MEP map provides a clear picture of the molecule's polarity and its reactive sites for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the charge distribution within a molecule in terms of localized bonds and lone pairs, providing a picture that aligns well with Lewis structures. nih.gov This method quantifies electron delocalization and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would provide:

Atomic Charges: A detailed breakdown of the partial charge on each atom.

Hybridization: The spd composition of the atomic orbitals forming bonds.

Donor-Acceptor Interactions: The analysis reveals stabilizing interactions, such as the delocalization of a lone pair from the phenolic oxygen or imidazole nitrogen into an antibonding orbital of an adjacent part of the molecule. The energy associated with these interactions (E(2)) quantifies their importance. For instance, studies on similar imidazole derivatives have used NBO to understand charge delocalization and structural stability.

Non-Linear Optical (NLO) Properties Theoretical Studies

Theoretical studies on the non-linear optical (NLO) properties of organic molecules, such as those containing imidazole derivatives, are crucial for the development of new materials for photonic and optoelectronic applications. These studies typically employ quantum chemical calculations to predict the hyperpolarizabilities of a molecule, which are key indicators of its NLO activity.

For similar imidazole-containing phenol compounds, theoretical investigations have been conducted using methods like Density Functional Theory (DFT) with functionals such as B3LYP and a basis set like 6-31+G(d,p). nih.govresearchgate.net These calculations often reveal a correlation between a low HOMO-LUMO energy gap, a high total dipole moment, and significant first (β) and second (γ) hyperpolarizabilities. researchgate.netsemanticscholar.org Such findings suggest that intramolecular charge transfer, facilitated by the π-conjugated system extending from the phenol ring to the imidazole moiety, is a key factor for NLO activity. semanticscholar.org While specific experimental data for this compound is not yet available, these established methodologies provide a framework for its future theoretical evaluation. The presence of both an electron-donating phenol group and a π-rich imidazole ring suggests that this compound could exhibit interesting NLO properties.

In Silico Ligand-Protein Interaction Analysis (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its protein target. mdpi.com For compounds like this compound, in silico analysis can provide insights into its potential biological activity by modeling its interactions with various protein binding sites. nih.gov

Binding Mode Predictions

The prediction of the binding mode of a ligand within a protein's active site is a primary outcome of molecular docking simulations. These predictions illustrate the conformation of the ligand and its orientation relative to key amino acid residues. For a molecule like this compound, with its butyl group, imidazole ring, and phenol moiety, the binding mode would likely involve a combination of interactions. The butyl group can engage in hydrophobic interactions, while the imidazole and phenol groups can participate in hydrogen bonding and π-π stacking. nih.gov The specific binding mode would be highly dependent on the topology and chemical environment of the target protein's binding pocket.

Interaction Energy Calculations

A critical aspect of molecular docking is the calculation of the interaction energy, which provides a quantitative estimate of the binding affinity between the ligand and the protein. nih.gov This energy is typically expressed in kcal/mol and is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. A lower interaction energy generally indicates a more stable ligand-protein complex. For this compound, the interaction energy would be influenced by the strength of the hydrogen bonds formed by the phenol's hydroxyl group and the imidazole's nitrogen atoms, as well as the hydrophobic interactions of the butyl chain.

Analysis of Hydrophobic and Polar Interactions

The stability of a ligand-protein complex is governed by a balance of hydrophobic and polar interactions.

Polar Interactions: For this compound, the primary sites for polar interactions are the hydroxyl group of the phenol and the nitrogen atoms of the imidazole ring. These can act as hydrogen bond donors and acceptors, respectively, forming crucial connections with polar amino acid residues such as serine, threonine, and aspartic acid in a protein's active site.

Structure Activity Relationship Sar Investigations of 4 1 Butyl 1h Imidazol 5 Yl Phenol and Analogues

Systematic Structural Modifications and Their Impact on Molecular Interactions

Systematic structural modification of the 4-(1-butyl-1H-imidazol-5-yl)phenol scaffold involves a methodical approach to altering its constituent parts to probe their contribution to biological activity. The imidazole (B134444) ring itself is a key feature, known to engage with various enzymes and receptors through a combination of hydrogen bonds, coordination with metal ions, ion-dipole interactions, and hydrophobic effects. nih.gov Modifications typically explore three main vectors: the N-1 substituent, the C-5 substituent, and the imidazole core itself.

In related phenyl-imidazole series, substitutions at the N-1, C-2, and N-3 positions of the imidazole ring have been explored to append groups that could occupy additional space within a target's active site. nih.gov For instance, adding substituents to the imidazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to new or enhanced interactions with protein residues. The goal of these modifications is to map the topology of the binding pocket and identify key interaction points that contribute to or detract from the desired biological effect. By analyzing the outcomes of these systematic changes, researchers can build a comprehensive picture of the molecular interactions driving the activity of the compound series.

Influence of Butyl Chain Length and Substitution on Compound Interactions

The N-1 butyl chain of this compound plays a significant role in defining the compound's hydrophobic character and its interaction with non-polar regions of a biological target. The length and substitution of this alkyl chain can be systematically varied to fine-tune the compound's properties. Studies on other 1-alkyl-imidazole derivatives have shown that modifying the size of the alkyl group at the N-1 position directly alters the molecule's hydrophobicity and, consequently, its interaction with biological systems like proteins. researchgate.netnih.gov

As the alkyl chain length increases from methyl to butyl and beyond, the hydrophobic effect generally becomes more pronounced. researchgate.net This can lead to stronger binding within hydrophobic pockets of a target protein. For example, studies on the binding of imidazolium-based ionic liquids to bovine serum albumin (BSA) demonstrated that liquids with longer alkyl chains exhibited stronger binding interactions, primarily driven by hydrophobic forces. nih.gov However, there is often an optimal length; a chain that is too long may introduce steric hindrance, preventing the molecule from fitting correctly into the binding site, or it may lead to excessive lipophilicity, which can negatively impact solubility and other pharmacokinetic properties.

To illustrate this principle, the following table shows a hypothetical SAR for varying alkyl chain lengths at the N-1 position, based on general observations from related compound series.

| Compound Analogue | N-1 Substituent (R) | Relative Activity (%) | Rationale |

|---|---|---|---|

| Analogue 1 | -CH₃ (Methyl) | 25 | Limited hydrophobic interaction. |

| Analogue 2 | -CH₂CH₃ (Ethyl) | 50 | Increased hydrophobic contact with the target. |

| Analogue 3 | -(CH₂)₂CH₃ (Propyl) | 80 | Enhanced hydrophobic interactions. |

| Parent Compound | -(CH₂)₃CH₃ (Butyl) | 100 | Optimal balance of hydrophobicity and fit in the binding pocket. |

| Analogue 4 | -(CH₂)₄CH₃ (Pentyl) | 70 | Potential steric clash or excessive lipophilicity begins to reduce activity. |

| Analogue 5 | -(CH₂)₅CH₃ (Hexyl) | 40 | Increased steric hindrance and/or poor solubility significantly lower activity. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Role of Phenolic Hydroxyl Group in Structure-Activity Relationships

The phenolic hydroxyl (-OH) group on the C-5 phenyl ring is a critical functional group that often dictates the biological activity of the entire molecule. This group can act as a potent hydrogen bond donor, and in some cases as a hydrogen bond acceptor, allowing it to form strong, directional interactions with specific amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone.

In SAR studies of analogous phenyl-imidazole inhibitors targeting the enzyme indoleamine 2,3-dioxygenase (IDO), the introduction of a hydroxyl group onto the phenyl ring had a profound effect. Specifically, a 2-hydroxy-phenyl modification resulted in a tenfold increase in potency compared to the unsubstituted phenyl analogue. nih.gov Structural data suggested that this enhancement was due to the formation of a key hydrogen bond between the newly introduced hydroxyl group and the side chain of a serine residue (S167) in the enzyme's active site. nih.gov Removing or modifying this hydroxyl group, for instance by converting it to a methoxy (B1213986) (-OCH₃) group, typically leads to a significant loss of activity, confirming its essential role in anchoring the ligand within the binding site.

The following interactive table illustrates the critical nature of the phenolic hydroxyl group for biological activity.

| Compound | C-5 Phenyl Substituent | Relative Activity (%) | Rationale |

|---|---|---|---|

| Parent Compound | 4-Hydroxyphenyl | 100 | Forms a critical hydrogen bond with the target protein. |

| Analogue 6 | Phenyl (unsubstituted) | 15 | Lacks the key hydrogen bond donor interaction, resulting in a major loss of affinity. |

| Analogue 7 | 4-Methoxyphenyl | 20 | The methyl ether can act as a hydrogen bond acceptor but cannot donate a hydrogen bond, leading to significantly reduced activity. |

| Analogue 8 | 4-Fluorophenyl | 10 | Fluorine is a weak hydrogen bond acceptor and cannot replace the essential donor interaction of the hydroxyl group. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Comparative Molecular Field Analysis (CoMFA) in Imidazole-Phenol Systems

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the 3D properties of a set of molecules with their biological activities. nih.gov For imidazole-phenol systems, CoMFA models can provide invaluable insights into the steric and electrostatic fields required for optimal interaction with a biological target.

The process involves aligning the structures of a series of analogues, including this compound, and placing them in a 3D grid. The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are then calculated for each molecule at each grid point. These energy values are used as descriptors in a partial least squares (PLS) regression analysis to build a model that predicts biological activity. nih.gov

The results are visualized as 3D contour maps. researchgate.netelsevierpure.com

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show areas where bulk is detrimental. For the imidazole-phenol scaffold, a green contour near the butyl chain would suggest that larger hydrophobic groups could improve activity, whereas a yellow contour near the imidazole-phenyl linkage might indicate steric clashes.

Electrostatic Maps: Blue contours highlight regions where positive charge is favorable, while red contours indicate where negative charge increases activity. A red contour near the phenolic hydroxyl group would reinforce its role as a hydrogen bond donor (with its partial negative charge on the oxygen), while blue contours near the imidazole ring might suggest favorable interactions for its protonated form.

These CoMFA models serve as a predictive tool, guiding the design of new analogues with potentially higher potency by showing chemists where to add or remove bulk and how to modify the electronic character of the molecule. researchgate.net

Pharmacophore Design Considerations for Imidazole-Phenol Scaffolds

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. nih.gov Based on the SAR findings for the this compound scaffold, a hypothetical pharmacophore model can be constructed.

Key features of such a pharmacophore would likely include:

Hydrogen Bond Donor (HBD): This is arguably the most critical feature, represented by the phenolic hydroxyl group. Its ability to form a strong, directional hydrogen bond is often essential for anchoring the molecule in the active site. nih.gov

Hydrophobic (HY) Feature: A distinct hydrophobic region corresponding to the N-1 butyl chain. This feature interacts with non-polar pockets in the target protein, contributing significantly to binding affinity. The size and shape of this pharmacophoric point would be informed by SAR studies on varying alkyl chain lengths. nih.gov

Aromatic Ring (AR): The phenyl ring serves as a rigid scaffold and can participate in π-π stacking or other hydrophobic interactions.

Hydrogen Bond Acceptor (HBA): The N-3 nitrogen of the imidazole ring is a characteristic hydrogen bond acceptor, a common interaction motif for this heterocycle in biological systems. nih.gov

The spatial arrangement of these features—the precise distances and angles between the HBD, HY, and HBA/AR features—is critical for activity. Pharmacophore models are powerful tools in virtual screening campaigns to identify novel, structurally diverse compounds that match the required 3D arrangement of interaction points, and they provide a framework for designing new derivatives with improved biological activity. nih.gov

Advanced Functional Applications Beyond Medicinal Chemistry

Optical Applications of Imidazole-Phenol Compounds

The inherent electronic properties of the imidazole (B134444) and phenol (B47542) rings make their conjugates promising candidates for optical materials, particularly in the development of sensors. nih.gov These compounds can be engineered to exhibit changes in their fluorescence or color upon interaction with specific analytes. nih.govrsc.org

Imidazole-based fluorescent sensors have emerged as a significant area of research due to their potential for high sensitivity, selectivity, and tunable fluorescence responses. nih.govmdpi.com The design of these probes often leverages mechanisms like photoinduced electron transfer (PET), chelation-enhanced fluorescence, and intramolecular charge transfer (ICT). nih.govrsc.orgresearchgate.net While specific data for 4-(1-butyl-1H-imidazol-5-yl)phenol is not extensively detailed, the broader class of imidazole-phenol derivatives has been successfully employed as fluorescent and colorimetric probes for detecting various metal ions.

For instance, a turn-off fluorescent probe, 2-(trimethoxyphenyl)benzo[d]imidazole (MBI), was synthesized for the selective detection of Ce⁴⁺ ions. researchgate.net The probe's fluorescence was effectively quenched by Ce⁴⁺ through a PET mechanism. researchgate.net Similarly, an isoindole-imidazole Schiff base chemosensor demonstrated a "turn-on" fluorescent response for zinc ions (Zn²⁺) with a low detection limit of 0.073 μM. nih.gov Another study developed a sensor for mercury ions (Hg²⁺) that exhibited both a colorimetric change (strong cyan-blue to weak blue) and a "turn-off" fluorescence response. rsc.org

Table 1: Examples of Imidazole-Based Fluorescent Probes and their Performance

| Probe Type | Analyte | Detection Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence Turn-On | 0.073 µM | nih.gov |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | Fluorescence Turn-Off / Colorimetric | 5.3 nM | rsc.org |

These examples underscore the versatility of the imidazole scaffold in creating sensitive and selective chemosensors. The combination of the imidazole and phenol moieties in this compound provides suitable donor/acceptor groups that could be exploited for similar sensing applications. nih.gov

A critical aspect of sensor development is achieving high selectivity for the target analyte in the presence of other competing species. nih.gov In imidazole-based sensors, selectivity is often governed by the specific binding affinity between the imidazole's nitrogen atoms and the target ion. nih.gov The molecular design can be tailored to enhance this selectivity.

For example, the isoindole-imidazole based chemosensor for Zn²⁺ showed high selectivity against other common cations. nih.gov Likewise, a sensor developed for Hg²⁺ detection demonstrated a unique colorimetric and fluorescence response, indicating higher selectivity for mercury over other metal ions. rsc.org The development of metal-organic frameworks (MOFs) using imidazole ligands has also led to materials with high selectivity, such as sensors for magnesium nitrate. researchgate.net The design strategies often involve creating a specific coordination environment that preferentially binds the target ion, leading to a measurable optical response. nih.gov

Catalytic Applications

The imidazole moiety is a well-established component in various catalytic systems, acting as both a catalyst itself and as a ligand in organometallic catalysis. numberanalytics.commdpi.comacs.org Imidazole-phenol ligands are particularly interesting because they combine the coordinating ability of the imidazole ring with the electronic-tuning and proton-donating potential of the phenol group.

Bimetallic nickel complexes featuring imidazole-based phenolate (B1203915) ligands have been shown to be efficient catalysts for the copolymerization of carbon dioxide (CO₂) and epoxides. rsc.org These catalysts, prepared through a one-pot procedure, demonstrated excellent activity and controllability in producing polycarbonates. rsc.org In another application, catalysts derived from zeolitic imidazolate frameworks (ZIFs) have been used for advanced oxidation processes. acs.org For instance, an Fe-doped ZIF-derived catalyst was highly effective in activating peroxymonosulfate (B1194676) (PMS) for the degradation of organic pollutants like phenol in water. acs.org The study found that the choice of imidazole ligand was pivotal in determining the electronic properties and catalytic efficiency of the final material. acs.org

Table 2: Performance of ZIF-Derived Catalysts in Phenol Degradation

| Catalyst | Pollutant | Removal Efficiency | Apparent Rate Constant (k_app) | Reference |

|---|---|---|---|---|

| ZIF-90-Fe-900 | Phenol | 100% in 40 min | 6.81 mM⁻¹ min⁻¹ | acs.org |

| ZIF-7-Fe-900 | Phenol | ~90% in 60 min | 1.55 mM⁻¹ min⁻¹ | acs.org |

Furthermore, the catalytic hydrolysis of esters has been demonstrated using naphthylimidazole derivatives, which mimic enzyme-like kinetics by forming a catalyst-substrate complex. capes.gov.br This highlights the potential of imidazole-phenol structures to act as biomimetic catalysts.

Materials Science Innovations

In materials science, the ability of molecules to organize into well-defined, functional superstructures is highly valued. Imidazole-phenol compounds are excellent building blocks for such materials due to their capacity for directional hydrogen bonding and coordination with metal centers. numberanalytics.comrsc.orgmdpi.com

The combination of a hydrogen bond donor (phenol -OH) and acceptor (imidazole N-atom) within a single molecule makes imidazole-phenol derivatives prime candidates for self-assembly. Research on imidazole-derived Schiff base compounds has shown that they form stable dimeric supramolecular structures through complementary hydrogen bonds between the imidazole nitrogen and the phenol hydroxyl group. rsc.org These interactions result in a stable 16-membered hydrogen-bonded ring. rsc.org

A study of a related compound, 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, confirmed through single-crystal X-ray diffraction that its crystal structure is stabilized by intramolecular O-H···N and C-H···N hydrogen bonds, as well as C-H···π interactions. derpharmachemica.com The stability of these self-assembled structures is significant; DFT calculations showed that the hydrogen-bonded dimeric structures of imidazole-phenol Schiff bases were approximately 101 kJ mol⁻¹ lower in energy than the non-interacting monomers. rsc.org The specific geometry and rigidity of the molecule, influenced by substituents like the butyl and phenyl groups, determine the morphology of these supramolecular clusters. nih.gov

Table 3: Hydrogen Bond Parameters in Self-Assembled Imidazole-Phenol Compounds

| Compound Type | H-Bond Motif | H-Bond Length (D···A) | Functional Implication | Reference |

|---|---|---|---|---|

| Imidazole-Phenol Schiff Bases | Phenol OH···Imidazole N | 2.662(1) to 2.688(1) Å | Formation of stable dimeric supramolecular structures | rsc.org |

These self-assembling properties are crucial for designing materials with ordered structures, such as liquid crystals or organic semiconductors.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org The versatility of the imidazole ring makes it a popular component for the organic linkers in MOFs. tandfonline.comnih.gov Imidazole-based ligands can be functionalized to create MOFs with tailored properties for applications in gas storage, catalysis, and sensing. numberanalytics.comacs.orgtandfonline.com

For example, MOFs have been constructed using chlorophenyl imidazole dicarboxylates, resulting in 2-D and 3-D architectures. tandfonline.com In another study, six new MOFs were synthesized using 4,4'-bis(1-imidazolyl)biphenyl (bimb) and various multi-carboxylic acids. nih.gov These materials exhibited diverse and complex topologies, including interpenetrating networks and 1D helical chains. nih.gov Notably, some of these MOFs displayed interesting functional properties; one cadmium-based MOF showed high photocatalytic activity for dye degradation under visible light, while a zinc-based chiral MOF was identified as a good candidate for nonlinear optical applications. nih.gov

The choice of imidazole ligand plays a critical role in the final properties of the MOF. acs.org By incorporating the this compound structure into a ligand design, it would be possible to create MOFs that combine porosity with the chemical functionality of the phenol group, potentially for selective adsorption or catalysis.

Q & A

Q. What are the common synthetic routes for 4-(1-Butyl-1H-imidazol-5-yl)phenol, and how do reaction conditions influence yield and purity?

Synthesis typically involves condensation of substituted benzaldehydes with diamines or imidazole precursors. For example:

- Aldehyde-amine condensation : Reacting 4-hydroxybenzaldehyde with 1-butylimidazole derivatives in the presence of sodium metabisulfite (Na₂S₂O₅) under nitrogen atmosphere, as demonstrated in analogous syntheses of benzimidazoles .